molecular formula C12H9BrO4 B11831785 3-Bromo-4-methyl-2-oxo-2H-chromen-6-yl acetate

3-Bromo-4-methyl-2-oxo-2H-chromen-6-yl acetate

Cat. No.: B11831785
M. Wt: 297.10 g/mol
InChI Key: OSKHRJMGJBGBAQ-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-2-oxo-2H-chromen-6-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone derivatives that have been extensively studied for their medicinal properties, including antimicrobial, anti-inflammatory, and anticancer activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-2-oxo-2H-chromen-6-yl acetate typically involves the bromination of 4-methylcoumarin followed by acetylation. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-2-oxo-2H-chromen-6-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-methyl-2-oxo-2H-chromen-6-yl acetate has been studied for various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex coumarin derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.

    Medicine: Research has indicated its potential use in developing new drugs for treating infections and inflammatory diseases.

    Industry: It is used in the production of dyes, optical brighteners, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-2-oxo-2H-chromen-6-yl acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-methyl-2-oxo-2H-chromen-6-yl acetate is unique due to the specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its potential as a versatile intermediate in organic synthesis and its efficacy as an antimicrobial agent .

Properties

Molecular Formula

C12H9BrO4

Molecular Weight

297.10 g/mol

IUPAC Name

(3-bromo-4-methyl-2-oxochromen-6-yl) acetate

InChI

InChI=1S/C12H9BrO4/c1-6-9-5-8(16-7(2)14)3-4-10(9)17-12(15)11(6)13/h3-5H,1-2H3

InChI Key

OSKHRJMGJBGBAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C)Br

Origin of Product

United States

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